N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
Description
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a structurally complex molecule featuring a benzimidazole core substituted with a methyl group at the 2-position. The benzimidazole moiety is linked to a pyrrolidine ring via a three-carbon chain, while a methylthio (-SMe) group and an acetamide (-NHCOCH3) functional group are positioned on the butan-2-yl backbone.
Properties
IUPAC Name |
N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUOJBOVAULBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzimidazole derivatives
Scientific Research Applications
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the methylthio group could modulate its reactivity and stability . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
2-(1-(2-Oxo-2-phenylethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()
- Substituents : A phenylethyl ketone group replaces the methylthio and acetamide moieties.
- Synthesis : Prepared via substitution using 2-chloro-1-phenylethan-1-one in acetone (24% yield) .
- Key Data :
- Molecular Weight: 349.1660 g/mol ([M+H]+).
- NMR signals indicate aromatic protons (δ 7.05–8.05 ppm) and ketone carbonyl (δ 197.41 ppm).
- Differentiation : The absence of sulfur and acetamide groups likely alters solubility and target interactions compared to the target compound.
Acetamide-Containing Benzimidazole Derivatives
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide (8a, )
- Substituents : Methylthio-benzimidazole linked to a dioxoisoindolinyl acetamide.
- Synthesis : Reacted acetohydrazides with phthalic anhydride in acetic acid (reflux, 5 hours) .
- Comparison : The dioxoisoindolinyl group may enhance π-π stacking interactions, whereas the target compound’s pyrrolidine could improve membrane permeability.
Sulfur-Containing Steroidogenesis Inhibitors ()
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a)
- Substituents : Methylthio-aniline attached to a benzimidazole-phenyl scaffold.
- Role of Sulfur : The -SMe group is critical for inhibiting steroidogenic enzymes like CYP17A1, likely via sulfur’s electron-donating effects .
Patent-Protected Benzimidazole Derivatives ()
Compound 199: (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetamide
- Substituents : Includes sulfonamide, difluorophenyl, and alkyne groups.
- Synthesis : Utilizes 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid, indicating shared intermediates with the target compound .
- Applications : Patented for undisclosed therapeutic uses, highlighting the commercial relevance of benzimidazole-acetamide hybrids.
Comparative Data Table
Biological Activity
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including antimicrobial, anticancer, and neuroprotective activities.
Structural Overview
The compound consists of several key structural components:
- Benzimidazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring: Associated with neuroprotective effects and enhanced bioactivity.
- Thioether group: Potentially increases lipophilicity and membrane permeability.
Antimicrobial Activity
Research into benzimidazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methylbenzimidazole | Antimicrobial | < 1 µg/mL |
| 3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl | Antifungal | MIC not specified |
The benzimidazole derivatives showed high activity against staphylococci with MIC values less than 1 µg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on related benzimidazole derivatives has indicated their effectiveness against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in cancer cells such as MCF-7 and HCT116.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole derivative | MCF-7 | 0.63–1.32 |
| Pyrrolidine derivative | HCT116 | Not specified |
Studies have shown that the introduction of specific substituents can enhance the inhibitory effects on cancer cell proliferation, suggesting a structure-activity relationship worth exploring further .
Case Studies
Several case studies have highlighted the biological activity of compounds structurally similar to this compound:
- Antimicrobial Study : A study conducted on synthesized benzimidazole derivatives revealed high antimicrobial activity against Staphylococcus aureus and Candida albicans, with several compounds achieving MIC values below 3 µg/mL .
- Cancer Cell Proliferation : Research on pyrrolidine derivatives indicated that modifications in their chemical structure led to enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that similar modifications could be beneficial for this compound .
Q & A
Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Methodology : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural validation. NMR confirms proton and carbon environments, MS determines molecular weight and fragmentation patterns, and IR identifies functional groups. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity. Example Workflow :
Q. What synthetic pathways are commonly employed to synthesize this compound?
Methodology : Multi-step organic synthesis involving:
- Step 1 : Condensation of 2-methyl-1H-benzo[d]imidazole with pyrrolidine derivatives.
- Step 2 : Introduction of methylthio and acetamide groups via nucleophilic substitution or acylation . Key Reagents :
- Oxidizing agents (e.g., hydrogen peroxide) for sulfur-containing groups .
- Reducing agents (e.g., sodium borohydride) to stabilize intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivative synthesis?
Methodology :
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate reactions but may require trade-offs in selectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysts : Use Pd-based catalysts for cross-coupling reactions to minimize side products . Example : Optimizing pH (6–8) improves cyclization efficiency in aqueous conditions .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodology :
- Re-evaluate Force Fields : Adjust parameters in density functional theory (DFT) models to better reflect solvation effects or tautomeric states .
- Experimental Validation : Conduct dose-response assays (e.g., IC measurements) to verify computational hits . Case Study : Discrepancies in binding affinity predictions may arise from unaccounted protein flexibility—molecular dynamics simulations can address this .
Q. What strategies mitigate stability issues in aqueous environments?
Methodology :
Q. How to design in vivo pharmacokinetic studies for this compound?
Methodology :
- Dosing Routes : Intravenous vs. oral administration to assess bioavailability .
- Analytical Techniques : LC-MS/MS quantifies plasma concentrations post-administration .
- Metabolite Profiling : Use -labeled analogs to track biotransformation pathways .
Data Analysis & Mechanistic Insights
Q. How to address discrepancies in spectroscopic data during characterization?
Methodology :
Q. What mechanistic insights explain cyclization or cross-coupling reactions?
Methodology :
- Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to identify rate-limiting steps .
- Isotopic Labeling : -labeling tracks oxygen incorporation during oxidation . Example : Pd-catalyzed Suzuki-Miyaura coupling requires base-assisted transmetallation for aryl-aryl bond formation .
Integrated Computational-Experimental Approaches
Q. How does computational modeling predict reactivity and electronic properties?
Methodology :
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen compound libraries against target proteins (e.g., kinases) to prioritize derivatives . Case Study : Fluorescent maleimide derivatives were designed using coupled DFT and experimental UV-Vis spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
